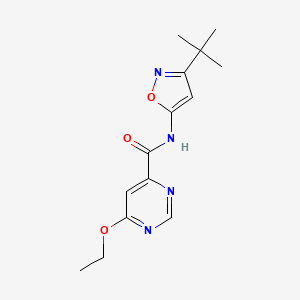

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells.

Aplicaciones Científicas De Investigación

Application in Modulation of Genotoxicity

N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative were used to modulate the genotoxicity of ethoxyquin in human lymphocytes. Ethoxyquin, an antioxidant used in animal feeds, was found to cause DNA breaks in human lymphocytes. The study aimed to evaluate the role of free radicals in ethoxyquin's genotoxicity and its modulation by cellular repair systems. The results showed that both PBN and its derivative reduced the level of DNA damage induced by ethoxyquin, highlighting the potential of these compounds in modulating genotoxic effects (Skolimowski et al., 2010).

Role in Cardioprotective Agents

A new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors was discovered, including a compound with a similar chemical structure. This compound showed potent glucose oxidation stimulation in rat hearts and improved cardiac efficiency and function in a rat heart ischemia/reperfusion model. Such findings suggest the potential use of these compounds in treating ischemic heart diseases (Cheng et al., 2006).

Synthesis of Novel Pyrido and Pyrimidines Derivatives

The synthesis of novel pyrido and pyrimidines derivatives, including compounds with similar structures, was explored. These compounds serve as key synthons for other fused polyheterocyclic systems. Such studies are significant in the field of medicinal chemistry for developing new therapeutic agents (Bakhite et al., 2005).

Development of Src/Abl Kinase Inhibitors

A series of substituted thiazole-5-carboxamides, with a similar structural framework, were identified as potent Src/Abl kinase inhibitors. These compounds demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines. One such compound was effective in a chronic myelogenous leukemia model, highlighting its potential in oncology (Lombardo et al., 2004).

Propiedades

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-5-20-11-6-9(15-8-16-11)13(19)17-12-7-10(18-21-12)14(2,3)4/h6-8H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBRSXZMRXAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)

![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)

![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)

![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)